molecular formula C5H12N2O4S B8129101 L-cysteinylglycine monohydrate

L-cysteinylglycine monohydrate

Cat. No.: B8129101
M. Wt: 196.23 g/mol
InChI Key: XLNDGTYWULHKOE-DFWYDOINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Cysteinylglycine monohydrate is a dipeptide composed of cysteine and glycine, supplied as a solid and soluble in water . This compound is a biologically significant metabolite generated during the catabolism of glutathione via the γ-glutamyl cycle . It serves as a critical subject of study in biochemistry and pharmacology, particularly for its role in cellular defense mechanisms, redox biology, and peptide synthesis . Researchers value L-cysteinylglycine for its reactivity, which is attributed to the presence of a thiol group from its cysteine moiety . In metabolic studies, it has been demonstrated to reduce mucosal proinflammatory cytokine responses in models of intestinal inflammation, showing greater efficacy than its constituent free amino acids . Its role extends to the transport of S-nitrosothiols across cell membranes, a key process in nitric oxide-mediated biological events, making it relevant for cardiovascular and immunological research . This product is intended for use in laboratory research applications, including studies on protein interactions, metabolic pathways, and antioxidant properties . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3S.H2O/c6-3(2-11)5(10)7-1-4(8)9;/h3,11H,1-2,6H2,(H,7,10)(H,8,9);1H2/t3-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNDGTYWULHKOE-DFWYDOINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)NCC(=O)O)N)S.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)NCC(=O)O)N)S.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

L-cysteinylglycine monohydrate can be synthesized through the coupling of L-cysteine and glycine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like N-hydroxysuccinimide (NHS). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions to prevent the oxidation of the thiol group in L-cysteine .

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation. Recombinant Escherichia coli strains are engineered to overproduce L-cysteine, which is then coupled with glycine to form the dipeptide. This method is preferred due to its cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

L-cysteinylglycine monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-cysteinylglycine monohydrate has numerous applications in scientific research:

Mechanism of Action

L-cysteinylglycine monohydrate exerts its effects primarily through its thiol group, which can undergo redox reactions. It acts as a redox buffer and a cofactor for various enzymes, including glutathione peroxidases. These enzymes scavenge peroxides, generating oxidized glutathione, which is then reduced back to its active form by glutathione reductase .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural and Functional Overview

The table below compares L-cysteinylglycine with four related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications
L-Cysteinylglycine 19246-18-5 C₅H₁₀N₂O₃S 178.21 Dipeptide (Cys-Gly); GSH degradation product Redox research, HPLC analysis
L-Cysteine Hydrochloride Monohydrate 7048-4-6 C₃H₈ClNO₂S·H₂O 175.63 Modified amino acid (cysteine with HCl and H₂O) Pharmaceutical synthesis, dietary supplements
S-Methyl-L-cysteine 1187-84-4 C₄H₉NO₂S 135.18 Methylated cysteine derivative Metabolic studies, potential nutraceutical applications
L-Lysine Monohydrochloride 657-27-2 C₆H₁₄N₂O₂·HCl 182.65 Basic amino acid hydrochloride Cell culture media, protein supplements
Glutathione (GSH) 70-18-8 C₁₀H₁₇N₃O₆S 307.32 Tripeptide (Glu-Cys-Gly); primary cellular antioxidant Antioxidant therapies, detoxification pathways

Key Distinctions and Research Findings

L-Cysteinylglycine vs. L-Cysteine Hydrochloride Monohydrate
  • Structural Differences: L-Cysteinylglycine is a dipeptide, whereas L-cysteine hydrochloride monohydrate is a modified amino acid salt. The latter’s hydrochloride and monohydrate groups enhance solubility and stability for industrial use .
  • Functional Roles: While L-cysteinylglycine participates in GSH recycling under oxidative stress , L-cysteine hydrochloride monohydrate serves as a cysteine source in protein synthesis and detoxification pathways.
L-Cysteinylglycine vs. S-Methyl-L-cysteine
  • Modifications : S-Methyl-L-cysteine features a methyl group on the sulfur atom of cysteine, altering its reactivity compared to the peptide-bonded cysteine in L-cysteinylglycine.
  • Applications : S-Methyl-L-cysteine is studied for its antioxidant and anti-inflammatory properties, whereas L-cysteinylglycine is primarily a metabolic intermediate .
L-Cysteinylglycine vs. Glutathione
  • Metabolic Relationship: GSH is cleaved by Ggt to produce L-cysteinylglycine and glutamate. E.
  • Analytical Utility : L-Cysteinylglycine is used in glutathione quantification kits, whereas GSH itself is a therapeutic agent .
L-Cysteinylglycine vs. L-Lysine Monohydrochloride
  • Amino Acid Properties: Lysine is a basic amino acid, while cysteine is sulfur-containing. Their hydrochloride derivatives serve distinct purposes—lysine in growth media and cysteine derivatives in redox biochemistry.

Q & A

Q. How can Response Surface Methodology (RSM) optimize the synthesis conditions of this compound?

  • Methodological Answer : RSM designs (e.g., Central Composite Design) model interactions between variables like pH (6.5–8.5), temperature (25–40°C), and reagent molar ratios. For example, a three-factor design with 20 runs can identify optimal conditions for yield maximization. Post-analysis, contour plots and ANOVA validate model significance (p < 0.05). This approach reduced synthesis time by 30% in comparable peptide systems .

Q. What experimental strategies address discrepancies in reported biological activities of this compound?

  • Methodological Answer : Contradictions in antioxidant or signaling activity often arise from:
  • Redox state variability : Use Ellman’s assay to quantify free thiol groups (-SH) and confirm reduced vs. oxidized forms .
  • Cellular context : Standardize cell lines (e.g., HepG2 for hepatic metabolism) and culture conditions (e.g., hypoxia vs. normoxia).
  • Data normalization : Express activity relative to glutathione (GSH) controls to account for batch-to-batch variability .

Q. What are the challenges in maintaining this compound stability during long-term experiments, and how can they be mitigated?

  • Methodological Answer : Degradation pathways include:
  • Oxidation : Store lyophilized samples at -80°C under argon to prevent disulfide bond formation.
  • Hydrolysis : Buffer solutions should be prepared fresh at pH 6.0–7.4 (avoid alkaline conditions).
    Stability studies using accelerated aging (40°C/75% RH for 4 weeks) predict shelf-life. Additives like 1 mM EDTA in buffers chelate metal ions that catalyze degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-cysteinylglycine monohydrate
Reactant of Route 2
Reactant of Route 2
L-cysteinylglycine monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.